2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
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Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-4-3-5-16(14(13)2)21-8-6-20(7-9-21)11-18-19(24)17(23)10-15(12-22)25-18/h3-5,10,22,24H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOODSGJGUJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=O)C=C(O3)CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, a compound belonging to the pyranone family, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of this compound involves a Mannich reaction, where 1-(2,3-dimethylphenyl)piperazine is reacted with allomaltol and formaldehyde. The resulting product is purified through recrystallization from methanol, yielding a white crystalline solid with specific spectral characteristics (IR and NMR) confirming its structure .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, showcasing its potential as an anticonvulsant, antibacterial, and cytotoxic agent.
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of several pyranone derivatives, this compound demonstrated protective effects against seizures induced by maximal electroshock (MES) and subcutaneous metrazol (scMet) at doses of 300 mg/kg. The results indicated that compounds with piperazine rings exhibited significant anticonvulsant activity compared to those with piperidine or morpholine rings, which were inactive .
Antibacterial Activity
The compound's antibacterial properties were assessed against various Gram-positive bacteria. It was found to inhibit bacterial growth effectively, with lower IC50 values than standard antibiotics such as ampicillin. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Cytotoxic Activity
Cytotoxicity assays conducted on human colorectal cancer cell lines (HCT-116) revealed that derivatives of this compound exhibited significant antiproliferative effects. Notably, certain derivatives induced apoptosis through the activation of caspase pathways and inhibited CDK2 kinase activity essential for cell cycle progression. This suggests a potential application in cancer therapy .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : The compound has been shown to inhibit CDK2 activity, leading to reduced cell proliferation in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways via caspase-3 has been documented in treated cancer cells.
- Antioxidant Properties : The compound exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress-related damage in cells .
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of the compound at varying doses demonstrated a dose-dependent protective effect against induced seizures in animal models. Neurotoxicity was not observed across the tested dose range (30-300 mg/kg) .
- Antibacterial Efficacy : In vitro studies showed that the compound effectively inhibited growth in multiple strains of bacteria, outperforming common antibiotics in some cases. This highlights its potential as a lead compound for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one with high purity?
- Methodology :
- Utilize HPLC for purity assessment during synthesis, as demonstrated for structurally related piperazine derivatives (e.g., monitoring substituent effects on retention times) .
- Optimize reaction conditions (solvent, temperature, catalyst) based on thermal stability studies of analogous compounds, where hydrolysis kinetics were modeled at varying pH and temperatures .
- Implement multi-step purification (e.g., column chromatography followed by recrystallization) to isolate intermediates and final products, referencing protocols for similar pyrrolopyridine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks for the piperazine ring, pyran-4-one backbone, and substituents (e.g., hydroxymethyl groups) by comparing with spectral data of structurally related compounds .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns, as shown for piperazine-containing pyrimidines .
- FT-IR : Validate functional groups (e.g., hydroxyl, carbonyl) using reference spectra from pyranone derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. For example, hydrolysis rates of similar piperazine derivatives increased significantly at pH < 3 or > 10 .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data between lab-scale and simulated physiological conditions?
- Methodology :
- Perform bio-relevant solubility studies (e.g., simulated gastric/intestinal fluids) to identify pH-dependent degradation pathways.
- Cross-validate results using LC-MS/MS to detect degradation products, referencing impurity profiling methods for piperazine-based pharmaceuticals (e.g., detection of triazolopyridine impurities) .
- Compare thermal degradation profiles (DSC/TGA) with hydrolytic pathways to isolate dominant degradation mechanisms .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodology :
- Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate partition coefficients (LogP) and biodegradability, as outlined in long-term environmental impact studies .
- Use molecular dynamics simulations to assess interactions with soil/water matrices, referencing protocols for tracking abiotic transformations of heterocyclic compounds .
Q. What structural modifications enhance target binding while minimizing off-target effects?
- Methodology :
- Perform SAR analysis by synthesizing analogs with varied substituents (e.g., alkyl/aryl groups on the piperazine ring) and testing receptor affinity. For example, fluorophenyl-piperazine derivatives showed enhanced selectivity in corticotropin-releasing factor receptor studies .
- Use docking simulations to map steric and electronic interactions with target proteins, aligning with crystallographic data from benzotriazolyl-piperazine structures .
Q. How should researchers handle discrepancies in synthetic yields across different batches?
- Methodology :
- Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., stoichiometry, mixing time).
- Analyze impurities via HPLC-MS to trace side reactions (e.g., incomplete substitution at the piperazine nitrogen) .
- Compare with batch data from structurally similar compounds (e.g., phenylethyl-piperazine derivatives), where yield variations correlated with solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
